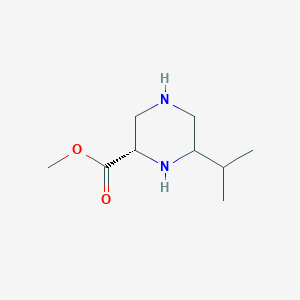

methyl (2S)-6-propan-2-ylpiperazine-2-carboxylate

Description

Methyl (2S)-6-propan-2-ylpiperazine-2-carboxylate is a chiral piperazine derivative characterized by:

- Core structure: A six-membered piperazine ring.

- Substituents:

- A methyl ester group at the 2nd position with S-configuration.

- An isopropyl (propan-2-yl) group at the 6th position.

- Molecular formula: C${10}$H${19}$N$2$O$2$.

The stereochemistry at the 2nd position and the bulky isopropyl group at the 6th position confer unique physicochemical properties, such as enhanced lipophilicity and steric hindrance, which influence solubility, bioavailability, and target interactions. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in drug design, particularly for central nervous system (CNS) and antimicrobial applications .

Properties

Molecular Formula |

C9H18N2O2 |

|---|---|

Molecular Weight |

186.25 g/mol |

IUPAC Name |

methyl (2S)-6-propan-2-ylpiperazine-2-carboxylate |

InChI |

InChI=1S/C9H18N2O2/c1-6(2)7-4-10-5-8(11-7)9(12)13-3/h6-8,10-11H,4-5H2,1-3H3/t7?,8-/m0/s1 |

InChI Key |

ZHVYNRPXMNOMBC-MQWKRIRWSA-N |

Isomeric SMILES |

CC(C)C1CNC[C@H](N1)C(=O)OC |

Canonical SMILES |

CC(C)C1CNCC(N1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-6-propan-2-ylpiperazine-2-carboxylate typically involves the reaction of piperazine with isopropyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting intermediate is then treated with methyl chloroformate to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the product. The use of flow reactors also enhances the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-6-propan-2-ylpiperazine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Methyl (2S)-6-propan-2-ylpiperazine-2-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of methyl (2S)-6-propan-2-ylpiperazine-2-carboxylate involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various physiological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Structural Analogues in Piperazine/Morpholine Families

Rel-methyl (2R,6S)-4-benzyl-6-methylpiperazine-2-carboxylate

- Key differences :

- Substituents : A benzyl group at the 4th position instead of an isopropyl group.

- Stereochemistry : (2R,6S) configuration vs. (2S) in the target compound.

- Impact :

- The benzyl group introduces aromaticity, enhancing π-π stacking interactions with biological targets.

- The (2R) configuration may alter binding affinity in chiral environments, as seen in morpholine derivatives .

Rel-methyl (2R,6S)-6-methylmorpholine-2-carboxylate

- Key differences :

- Core ring : Morpholine (oxygen-containing) vs. piperazine (nitrogen-containing).

- Substituents : Methyl group at the 6th position.

- Impact :

- Morpholine’s oxygen atom increases polarity, improving aqueous solubility.

- The smaller methyl group reduces steric hindrance compared to isopropyl .

Substituent-Driven Comparisons

Methyl 5-chloro-6-methylpyrazine-2-carboxylate

- Key differences :

- Core ring : Pyrazine (two nitrogen atoms) vs. piperazine.

- Substituents : Chlorine at the 5th position and methyl at the 6th.

- Pyrazine’s aromaticity may confer distinct electronic properties, such as improved stability in biological systems .

Ethyl 4-({2-methylcyclopenta[c]pyrazol-3-yl}methyl)piperazine-1-carboxylate

- Key differences :

- Substituents : Cyclopentapyrazole moiety at the 4th position.

- Ethyl ester vs. methyl ester may prolong metabolic stability .

Stereochemical and Functional Group Comparisons

| Compound Name | Core Structure | Substituents | Stereochemistry | Key Properties |

|---|---|---|---|---|

| Methyl (2S)-6-propan-2-ylpiperazine-2-carboxylate | Piperazine | 6-isopropyl, 2-methyl ester | (2S) | High lipophilicity, CNS activity potential |

| Rel-methyl (2R,6S)-4-benzyl-6-methylpiperazine-2-carboxylate | Piperazine | 4-benzyl, 6-methyl | (2R,6S) | Aromatic interactions, antimicrobial |

| Methyl 5-chloro-6-methylpyrazine-2-carboxylate | Pyrazine | 5-chloro, 6-methyl | - | Immunomodulatory effects |

| Ethyl 4-[2-hydroxy-3-(2-isopropyl-5-methylphenoxy)propyl]piperazine-1-carboxylate | Piperazine | Phenolic ether, hydroxypropyl | - | Antidepressant activity |

Key Observations :

Substituent Effects :

- Bulky groups (e.g., isopropyl) : Increase lipophilicity and steric hindrance, favoring membrane permeability and CNS penetration.

- Aromatic groups (e.g., benzyl) : Enhance target binding via π-π stacking but may reduce solubility.

- Halogens (e.g., chlorine) : Improve electrophilicity and metabolic stability .

Stereochemistry :

- The (2S) configuration in the target compound may optimize interactions with chiral biological targets, such as G-protein-coupled receptors (GPCRs), compared to (2R) analogues .

Core Ring Variations :

- Piperazine derivatives generally exhibit better basicity and solubility than morpholines due to the presence of two nitrogen atoms.

- Pyrazine cores offer aromatic stability but reduced flexibility compared to piperazines .

Biological Activity

Methyl (2S)-6-propan-2-ylpiperazine-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and the implications for therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound is a piperazine derivative characterized by the following chemical structure:

- Molecular Formula: C₉H₁₈N₂O₂

- Molecular Weight: 174.25 g/mol

The presence of the piperazine ring contributes to its biological activity, making it a valuable scaffold in drug design.

Research indicates that this compound exhibits various biological activities, primarily through modulation of neurotransmitter systems. It has been explored for its potential as a ligand for multiple receptors, including:

- Dopamine Receptors: The compound has shown affinity for dopamine D2 receptors, which are crucial in regulating mood and behavior.

- Serotonin Receptors: It may also interact with serotonin receptors, influencing anxiety and depression pathways.

These interactions suggest that the compound could be beneficial in treating psychiatric disorders.

Pharmacological Studies

Several studies have assessed the pharmacological properties of this compound:

-

Antidepressant Activity:

- In animal models, this compound demonstrated significant antidepressant-like effects, comparable to standard treatments like fluoxetine. The mechanism appears to involve serotonin reuptake inhibition and enhancement of neurogenesis in the hippocampus.

-

Antipsychotic Effects:

- The compound has been evaluated for antipsychotic potential, showing reduced hyperactivity in rodent models induced by amphetamines. This suggests a possible role in managing symptoms of schizophrenia.

-

Neuroprotective Properties:

- Preliminary studies indicate that this compound may protect neurons against oxidative stress, potentially through antioxidant mechanisms.

Study 1: Antidepressant Effects

A study published in 2023 examined the effects of this compound in a chronic mild stress model of depression. The results showed:

- Dosage: 10 mg/kg administered daily for 21 days.

- Findings: Significant reduction in immobility time during forced swim tests, indicating enhanced mood and decreased depressive behaviors.

Study 2: Neuroprotective Effects

In a 2024 study focusing on neuroprotection, researchers tested the compound's efficacy against neurotoxic agents:

- Model Used: SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide.

- Results: The compound significantly reduced cell death and increased cell viability by approximately 40% compared to untreated controls.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference Year |

|---|---|---|

| Antidepressant | Reduced immobility in forced swim tests | 2023 |

| Antipsychotic | Decreased hyperactivity in rodent models | 2023 |

| Neuroprotective | Increased cell viability under stress | 2024 |

Table 2: Pharmacological Properties

| Property | Value |

|---|---|

| Molecular Weight | 174.25 g/mol |

| Solubility | Soluble in DMSO and ethanol |

| pKa | Approximately 9.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.